molecular formula C17H15BrF3NO3 B8201414 Benzyl (2-(3-bromo-5-(trifluoromethyl)phenoxy)ethyl)carbamate

Benzyl (2-(3-bromo-5-(trifluoromethyl)phenoxy)ethyl)carbamate

Cat. No.: B8201414
M. Wt: 418.2 g/mol
InChI Key: MTADQNHINWHZSA-UHFFFAOYSA-N
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Description

Benzyl (2-(3-bromo-5-(trifluoromethyl)phenoxy)ethyl)carbamate is an organic compound that features a benzyl carbamate moiety linked to a phenoxyethyl group substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(3-bromo-5-(trifluoromethyl)phenoxy)ethyl)carbamate typically involves multiple steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 3-bromo-5-(trifluoromethyl)phenol with 2-chloroethylamine under basic conditions to form 2-(3-bromo-5-(trifluoromethyl)phenoxy)ethylamine.

    Carbamate Formation: The intermediate 2-(3-bromo-5-(trifluoromethyl)phenoxy)ethylamine is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(3-bromo-5-(trifluoromethyl)phenoxy)ethyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The phenoxyethyl group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Products include phenoxyacetic acid derivatives.

    Reduction: Products include phenoxyethylamine derivatives.

    Hydrolysis: Products include benzyl alcohol and 2-(3-bromo-5-(trifluoromethyl)phenoxy)ethylamine.

Scientific Research Applications

Benzyl (2-(3-bromo-5-(trifluoromethyl)phenoxy)ethyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Its unique structural features make it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used to study the effects of trifluoromethyl and bromine substituents on biological activity.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Benzyl (2-(3-bromo-5-(trifluoromethyl)phenoxy)ethyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and bromine groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-(3-chloro-5-(trifluoromethyl)phenoxy)ethyl)carbamate
  • Benzyl (2-(3-bromo-5-(difluoromethyl)phenoxy)ethyl)carbamate
  • Benzyl (2-(3-bromo-5-(trifluoromethyl)phenoxy)propyl)carbamate

Uniqueness

Benzyl (2-(3-bromo-5-(trifluoromethyl)phenoxy)ethyl)carbamate is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

IUPAC Name

benzyl N-[2-[3-bromo-5-(trifluoromethyl)phenoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrF3NO3/c18-14-8-13(17(19,20)21)9-15(10-14)24-7-6-22-16(23)25-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTADQNHINWHZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOC2=CC(=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrF3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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